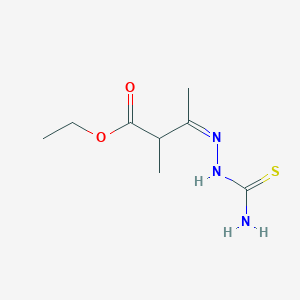![molecular formula C21H23N3O B14467382 4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]- CAS No. 65612-90-0](/img/structure/B14467382.png)
4(3H)-Quinazolinone, 3-phenyl-2-[2-(1-piperidinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group and a piperidin-1-yl ethyl side chain, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method is the palladium-catalyzed three-component reaction. This method involves the use of carbodiimides, nucleophiles, and isocyanides in the presence of a palladium catalyst. The reaction is carried out in dry toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.
類似化合物との比較
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the piperidin-1-yl ethyl side chain.
3-Phenylquinazolin-4(3H)-one: Similar core structure but different side chains.
2-(2-(Piperidin-1-yl)ethyl)quinazolin-4(3H)-one: Lacks the phenyl group.
Uniqueness
3-Phenyl-2-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one is unique due to its specific combination of a phenyl group and a piperidin-1-yl ethyl side chain. This unique structure may confer distinct biological activities and pharmacological properties compared to other quinazolinone derivatives.
特性
CAS番号 |
65612-90-0 |
|---|---|
分子式 |
C21H23N3O |
分子量 |
333.4 g/mol |
IUPAC名 |
3-phenyl-2-(2-piperidin-1-ylethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H23N3O/c25-21-18-11-5-6-12-19(18)22-20(13-16-23-14-7-2-8-15-23)24(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-16H2 |
InChIキー |
YTXGCBZSAXMOAV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


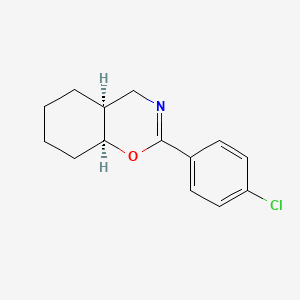

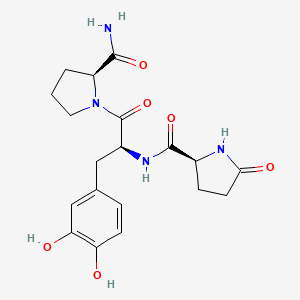
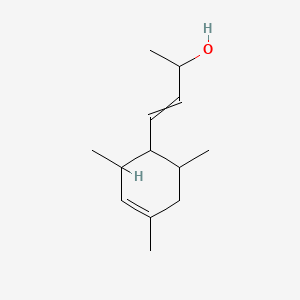

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
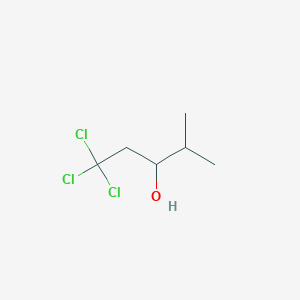
![Benzenesulfonic acid, 4-[[ethyl[4-[[2-methoxy-4-[(2-methoxyphenyl)azo]-5-methylphenyl]azo]phenyl]amino]methyl]-, sodium salt](/img/structure/B14467361.png)
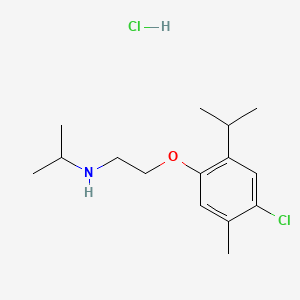

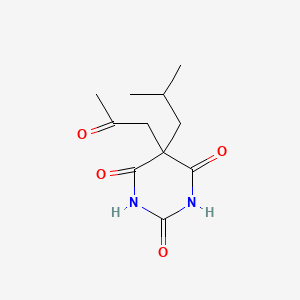
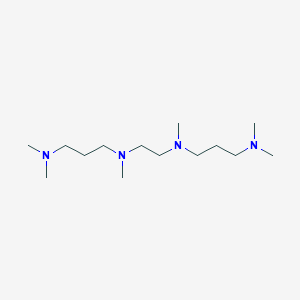
![4-([2,6'-Biquinolin]-2'-yl)aniline](/img/structure/B14467396.png)
